D-O-Phospho Threonine (CAS 96193-69-0) is a synthetic, phosphorylated D-amino acid widely procured as a specialized building block for solid-phase peptide synthesis (SPPS) and advanced biochemical probe development. Unlike its natural L-enantiomer, which is rapidly cleaved by endogenous kinases and phosphatases, the D-stereocenter confers profound steric resistance to enzymatic hydrolysis [1]. This compound is primarily utilized to engineer metabolically stable peptidomimetics, design potent inhibitors for phosphorylation-dependent enzymes like the peptidyl-prolyl isomerase Pin1, and serve as a rigorous negative control in kinase/phosphatase profiling assays. Its availability as an Fmoc-protected derivative ensures seamless integration into standard peptide manufacturing workflows without the need for complex post-synthetic phosphorylation steps .
Substituting D-O-Phospho Threonine with its unphosphorylated precursor (D-Threonine) or its natural enantiomer (L-O-Phospho Threonine) fundamentally compromises experimental and therapeutic integrity. Unphosphorylated D-Threonine requires post-synthetic global phosphorylation during peptide assembly, a process documented to suffer from incomplete reactions and complex purification profiles [1]. Conversely, while L-O-Phospho Threonine perfectly mimics natural signaling states, it is highly susceptible to rapid degradation by non-specific phosphatases in cell lysates or in vivo models, drastically reducing the half-life of the synthesized peptide [2]. Furthermore, substituting with the closely related D-Phosphoserine alters the steric bulk at the β-carbon, which can abrogate required high-affinity binding in sterically constrained active sites, such as the Pin1 WW domain [3].
When subjected to hydrolysis by acid phosphatase from Salmonella enterica (PhoN-Se), O-phospho-D-threonine exhibits complete resistance, whereas the natural L-enantiomer is rapidly hydrolyzed. This extreme enantioselectivity (E > 200) ensures that D-phosphothreonine-containing peptides remain intact in biological assays where endogenous phosphatases would otherwise degrade the phosphorylation site[1].
| Evidence Dimension | Enzymatic hydrolysis rate (enantioselectivity) |
| Target Compound Data | 0% hydrolysis (left completely unchanged) |
| Comparator Or Baseline | O-phospho-L-threonine (rapidly hydrolyzed, E > 200) |
| Quantified Difference | >200-fold difference in hydrolysis rate |
| Conditions | PhoN-Se acid phosphatase assay |
Procuring the D-enantiomer is essential for synthesizing protease- and phosphatase-resistant peptide substrates for in vitro and in vivo signaling studies.
In kinetic resolution studies using wheat germ acid phosphatase, O-phospho-D-threonine demonstrated significant resistance to cleavage compared to its diastereomer. After 5 days of incubation, 43% of unreacted O-phospho-D-threonine was recovered, whereas O-phospho-D-allo-threonine was predominantly cleaved to D-allo-threonine [1].
| Evidence Dimension | Recovery rate after enzymatic cleavage |
| Target Compound Data | 43% recovery of intact O-phospho-D-threonine |
| Comparator Or Baseline | O-phospho-D-allo-threonine (predominantly cleaved) |
| Quantified Difference | Significant retention of the D-threo isomer vs. near complete hydrolysis of the D-allo isomer |
| Conditions | 10 U wheat germ acid phosphatase, 100 mM citrate buffer (pH 5.6), 37 °C, 5 days |
Highlights the critical importance of procuring the exact D-threo stereoisomer over mixed or allo-forms to guarantee maximum half-life in phosphatase-rich environments.
The use of pre-phosphorylated, suitably protected D-O-Phospho Threonine derivatives in solid-phase peptide synthesis (SPPS) allows for the direct incorporation of the phospho-residue. The monoprotected phosphothreonine residue is highly stable to piperidine deprotection cycles, enabling the efficient synthesis of multi-phosphorylated peptides with >95% purity, bypassing the low-yielding and complex post-synthetic global phosphorylation of D-threonine residues .
| Evidence Dimension | Synthesis purity and process steps |
| Target Compound Data | >95% purity via direct Fmoc-SPPS coupling |
| Comparator Or Baseline | Unprotected D-threonine (requires post-synthetic phosphorylation) |
| Quantified Difference | Elimination of post-synthetic phosphorylation steps while maintaining >95% crude purity |
| Conditions | Standard Fmoc SPPS using PyBOP/TBTU activation and piperidine deprotection |
Procuring the pre-phosphorylated D-threonine building block drastically reduces synthesis time and improves yields for complex peptidomimetics.
D-O-Phospho Threonine is a critical structural template for designing high-affinity inhibitors of the peptidyl-prolyl cis/trans isomerase Pin1. Bicyclic peptides incorporating a D-pThr-Pip-Nal motif achieve potent binding (KD = 72 nM) to the Pin1 active site. The D-stereochemistry combined with the phosphate group optimally mimics the transition state of the natural pSer/pThr-Pro substrate while resisting immediate proteolytic degradation [1].
| Evidence Dimension | Binding affinity (KD) |
| Target Compound Data | KD = 72 nM (D-pThr containing bicyclic peptide) |
| Comparator Or Baseline | L-isomer baselines (rapid degradation) or non-optimized non-phosphorylated mimics |
| Quantified Difference | Nanomolar binding affinity driven strictly by the specific D-pThr stereocenter |
| Conditions | Pin1 PPIase binding assay |
For drug discovery targeting cell-cycle regulation, D-O-Phospho Threonine is an indispensable precursor for synthesizing nanomolar Pin1 inhibitors.
Procurement of D-O-Phospho Threonine is essential when designing peptide therapeutics intended for cell-based assays or in vivo models, where endogenous phosphatases rapidly degrade natural L-phosphoamino acids [1].
This compound serves as the core structural anchor for synthesizing high-affinity (nanomolar) bicyclic peptide inhibitors targeting the Pin1 active site, outperforming non-phosphorylated analogs in initial binding screens[2].
For core facilities and CDMOs manufacturing multi-phosphorylated peptides, utilizing pre-phosphorylated D-O-Phospho Threonine eliminates the need for low-yielding post-synthetic phosphorylation, ensuring >95% crude purity directly off the resin .